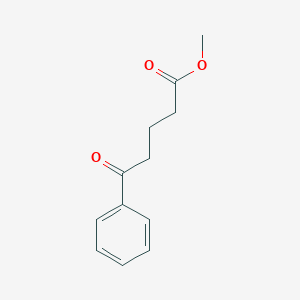

Methyl 4-benzoylbutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIWFUFDJOESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164468 | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-04-8 | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 4-benzoylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-benzoylbutyrate, also known by its IUPAC name methyl 5-oxo-5-phenylpentanoate, is a keto ester of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this document explores the known biological activities of related compounds, offering insights into the potential pharmacological relevance of this compound.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a methyl ester and a benzoyl group. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| IUPAC Name | methyl 5-oxo-5-phenylpentanoate | [1][2] |

| Synonyms | This compound | [3] |

| CAS Number | 1501-04-8 | [2][3] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in most common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm, 3H), aromatic protons of the benzoyl group (multiplet, ~7.4-8.0 ppm, 5H), and the aliphatic chain protons. |

| ¹³C NMR (CDCl₃) | A peak for the ester carbonyl carbon (~173 ppm), a peak for the ketone carbonyl carbon (~199 ppm), peaks for the aromatic carbons (~128-137 ppm), a peak for the methoxy carbon (~52 ppm), and peaks for the aliphatic carbons. |

| Infrared (IR) | A strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹ and a strong absorption band for the ketone carbonyl group (C=O) around 1685 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 206. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of benzene with a suitable acylating agent, such as 4-carbomethoxybutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6][7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

Benzene

-

4-Carbomethoxybutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-carbomethoxybutyryl chloride (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add benzene (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography to remove unreacted starting materials and byproducts.[9][10]

Workflow for Purification:

Caption: Purification workflow for this compound.

Procedure:

-

TLC Analysis: Determine an optimal solvent system for separation using TLC. A mixture of hexanes and ethyl acetate (e.g., 9:1 to 7:3 v/v) is a good starting point.

-

Column Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase method is suitable for the analysis of this aromatic ketone.[11][12][13][14]

General HPLC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (due to the benzoyl chromophore) |

| Injection Volume | 10 µL |

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs, such as γ-keto esters and phenylpentanoic acid derivatives, have been investigated for various pharmacological activities.

-

γ-Keto Esters: This class of compounds is recognized for its versatile reactivity, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.[15] Some β-keto esters have been designed and synthesized as potential antibacterial agents, acting as mimics of bacterial quorum-sensing molecules.[16]

-

Phenylpentanoic Acid Derivatives: Derivatives of phenylpropanoic and phenylpentanoic acids have shown a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[17] Certain phenylcycloalkanecarboxylic acid derivatives have been identified as potent and selective sigma 1 ligands, with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[18]

The presence of both a keto and an ester functional group, along with the phenyl ring, makes this compound an attractive scaffold for medicinal chemistry exploration. Future research could focus on its potential as an intermediate for the synthesis of novel therapeutic agents targeting a variety of biological pathways.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural motifs present in this compound, it is conceivable that it or its derivatives could interact with various signaling pathways. For instance, compounds with similar structures have been shown to modulate pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical interaction with a generic signaling pathway, which would require experimental validation.

Caption: Hypothetical modulation of a signaling pathway.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling this compound.[3][19][20] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. While direct evidence of its biological activity is currently scarce, its structural relationship to classes of compounds with known pharmacological effects suggests that it is a promising candidate for further investigation in the field of drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound.

References

- 1. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-Oxo-5-phenylpentanoate | LGC Standards [lgcstandards.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-oxo-5-phenylpentanoate, a keto ester of significant interest in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 5-oxo-5-phenylpentanoate. This information is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Ar-H (ortho to C=O) |

| 7.55 | t | 1H | Ar-H (para to C=O) |

| 7.45 | t | 2H | Ar-H (meta to C=O) |

| 3.67 | s | 3H | -OCH₃ |

| 3.05 | t | 2H | -CH₂-C=O (ketone) |

| 2.40 | t | 2H | -CH₂-C=O (ester) |

| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=O (ketone) |

| 173.8 | C=O (ester) |

| 136.8 | Ar-C (ipso) |

| 133.1 | Ar-C (para) |

| 128.6 | Ar-C (meta) |

| 128.0 | Ar-C (ortho) |

| 51.6 | -OCH₃ |

| 37.8 | -CH₂-C=O (ketone) |

| 33.2 | -CH₂-C=O (ester) |

| 20.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | w | C-H stretch (aromatic) |

| 2950 | w | C-H stretch (aliphatic) |

| 1735 | s | C=O stretch (ester) |

| 1685 | s | C=O stretch (ketone) |

| 1595, 1450 | m | C=C stretch (aromatic) |

| 1215 | s | C-O stretch (ester) |

| 750, 690 | s | C-H bend (aromatic, monosubstituted) |

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | Low | [M - OCH₃]⁺ |

| 147 | Low | [M - COOCH₃]⁺ |

| 120 | Moderate | [C₆H₅COCH₂CH₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Base Peak) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like Methyl 5-oxo-5-phenylpentanoate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply the solution to a KBr plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or with the pure solvent film if applicable) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for Methyl 5-oxo-5-phenylpentanoate. Researchers are encouraged to use this information as a reference for their own experimental work and to consult the primary literature for more detailed studies on the synthesis and applications of this compound.

An In-depth Technical Guide on the Presumed Mechanism of Action of N-(2-methoxyethyl)phenylcarbamate (CAS 1501-04-8) in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Aryl Carbamates

N-aryl carbamates are a versatile class of organic compounds characterized by a carbamate functional group (-NHCOO-) attached to an aromatic ring. They serve as crucial intermediates in organic synthesis, acting as protecting groups for amines, directing groups in aromatic substitution reactions, and precursors for the synthesis of ureas and other nitrogen-containing heterocycles. The reactivity of the carbamate moiety is largely dictated by the nature of the substituents on the nitrogen and the oxygen atoms.

The compound , presumably an N-(2-methoxyethyl)phenylcarbamate derivative, possesses both an aryl group and a 2-methoxyethyl group attached to the nitrogen atom. This substitution pattern is expected to influence its electronic and steric properties, thereby modulating its reactivity in various organic transformations.

Core Reactivity and Hypothesized Mechanism of Action

The primary mechanism of action of N-aryl carbamates in organic reactions revolves around the chemistry of the carbamate functional group. Key reaction pathways include nucleophilic substitution at the carbonyl carbon, electrophilic aromatic substitution directed by the carbamate group, and base-mediated rearrangements.

The N-aryl carbamate group is a powerful ortho-directing group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, activating the ortho positions towards electrophilic attack. The 2-methoxyethyl group on the nitrogen can further influence this directing effect through steric hindrance and electronic contributions.

A plausible workflow for this process is illustrated below:

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-benzoylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-benzoylbutyrate, a valuable intermediate in organic synthesis and drug development. The synthesis is achieved through a two-step process, beginning with the preparation of the acylating agent, Methyl 4-(chloroformyl)butyrate, followed by a Friedel-Crafts acylation of benzene.

Overall Reaction Scheme

The synthesis of this compound proceeds in two main stages:

-

Preparation of Methyl 4-(chloroformyl)butyrate: Glutaric anhydride is first ring-opened with methanol to form the monomethyl ester of glutaric acid. This is subsequently converted to the acyl chloride using a chlorinating agent.

-

Friedel-Crafts Acylation: The synthesized Methyl 4-(chloroformyl)butyrate is then used to acylate benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |

| 1. Acyl Chloride Preparation | Glutaric anhydride | Methanol | Monomethyl glutarate | 1 : 1.5 | Methanol | Reflux | 1 hour | ~95 | - |

| Monomethyl glutarate | Thionyl chloride | Methyl 4-(chloroformyl)butyrate | 1 : 1.2 | None | Reflux | 6 hours | 86.4[1] | >98 | |

| 2. Friedel-Crafts Acylation | Benzene | Methyl 4-(chloroformyl)butyrate | This compound | 6.6 : 1 | Benzene | Reflux | 30 minutes | 77-82 | >97[2] |

Experimental Protocols

Part 1: Synthesis of Methyl 4-(chloroformyl)butyrate

This procedure outlines the preparation of the necessary acylating agent.

Materials:

-

Glutaric anhydride

-

Anhydrous methanol

-

Thionyl chloride

-

Distillation apparatus

-

Round-bottom flasks

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Formation of Monomethyl Glutarate:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve glutaric anhydride (0.878 mol, 100 g) in anhydrous methanol (50 mL).[1]

-

Heat the mixture to reflux and maintain for 1 hour.[1]

-

After the reaction is complete, remove the excess methanol by distillation under reduced pressure.

-

-

Formation of the Acyl Chloride:

-

Cool the resulting monomethyl glutarate to room temperature.

-

Caution: This step should be performed in a well-ventilated fume hood as it evolves acidic gases.

-

Slowly add thionyl chloride (1.05 mol, 125 g) to the flask.

-

Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

-

Purification:

Part 2: Synthesis of this compound via Friedel-Crafts Acylation

This procedure details the Friedel-Crafts acylation of benzene.

Materials:

-

Methyl 4-(chloroformyl)butyrate

-

Anhydrous benzene (thiophene-free)

-

Anhydrous aluminum chloride (powdered)

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Two condensers

-

Heating mantle

-

Ice-water bath

-

Steam distillation apparatus

-

Separatory funnel

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Column chromatography apparatus (optional)

-

Silica gel (optional)

-

Hexane and Ethyl acetate (optional)

Procedure:

-

Reaction Setup:

-

In a 2 L three-necked flask equipped with a mechanical stirrer and two condensers, combine anhydrous benzene (4.5 mol, 350 g) and Methyl 4-(chloroformyl)butyrate (0.68 mol, 112 g).

-

Begin stirring the mixture and cool it in an ice-water bath.

-

-

Addition of Catalyst:

-

While stirring vigorously, add powdered anhydrous aluminum chloride (1.5 mol, 200 g) portion-wise to the reaction mixture, ensuring the temperature is kept low.[3] An exothermic reaction will occur with the evolution of hydrogen chloride gas, which should be vented through a gas trap.

-

-

Reaction:

-

After the addition of aluminum chloride is complete, remove the ice bath and heat the mixture to reflux using an oil bath.

-

Maintain the reflux with continuous stirring for 30 minutes.[3]

-

-

Work-up and Isolation:

-

Cool the flask in a cold-water bath.

-

Slowly and cautiously add 300 mL of water through a dropping funnel attached to one of the condensers to quench the reaction and decompose the aluminum chloride complex.[3]

-

Remove the excess benzene via steam distillation.[3]

-

Transfer the remaining mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified this compound.

-

Characterization Data

-

Molecular Formula: C₁₂H₁₄O₃[4]

-

Molecular Weight: 206.24 g/mol [4]

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, predicted): δ 7.95 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 3.65 (s, 3H, -OCH₃), 3.05 (t, 2H, -COCH₂-), 2.40 (t, 2H, -CH₂CO₂CH₃), 2.10 (quintet, 2H, -CH₂CH₂CH₂-).

-

¹³C NMR (CDCl₃): Spectral data available on PubChem.[4]

-

GC-MS: Fragmentation pattern available on PubChem.[4]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Friedel-Crafts acylation step.

References

Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Methyl 4-benzoylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful tool is extensively used in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are crucial intermediates for a wide array of bioactive molecules. Methyl 4-benzoylbutyrate is a versatile bifunctional molecule that can be employed in both intermolecular and intramolecular Friedel-Crafts acylation reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts acylation. It will cover its synthesis from readily available starting materials and its subsequent intramolecular cyclization to form a tetralone scaffold, a privileged structure in medicinal chemistry.[1][2][3] Tetralone derivatives are key building blocks in the synthesis of numerous pharmaceuticals, including antidepressants like Sertraline and anticancer agents.[1][4][5]

Intermolecular Friedel-Crafts Acylation: Synthesis of this compound

This compound can be synthesized via the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by esterification of the resulting 4-benzoylbutyric acid.

Reaction Mechanism

The reaction proceeds through the generation of an acylium ion from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then acts as an electrophile, attacking the benzene ring in an electrophilic aromatic substitution reaction to form 4-benzoylbutyric acid. The subsequent esterification of the carboxylic acid with methanol yields this compound.

Experimental Protocol: Synthesis of 4-Benzoylbutyric Acid

Materials:

-

Benzene (anhydrous)

-

Glutaric anhydride

-

Aluminum chloride (anhydrous)

-

Concentrated hydrochloric acid

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (used as both reactant and solvent).

-

Addition of Reactant: Dissolve glutaric anhydride (1 equivalent) in anhydrous benzene and add it dropwise to the stirred suspension of aluminum chloride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 4-benzoylbutyric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield pure 4-benzoylbutyric acid.

Experimental Protocol: Esterification to this compound

Materials:

-

4-Benzoylbutyric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve 4-benzoylbutyric acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Benzoylbutyric acid | C₁₁H₁₂O₃ | 192.21 | 114-116 |

| This compound | C₁₂H₁₄O₃ | 206.24 | Oil |

Intramolecular Friedel-Crafts Acylation: Synthesis of a Tetralone Derivative

This compound can undergo an intramolecular Friedel-Crafts acylation to form methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate, a tetralone derivative. This cyclization is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.[6]

Reaction Mechanism

The strong acid protonates the carbonyl oxygen of the ketone, which is followed by the formation of an acylium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution to form the six-membered ring of the tetralone system.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Cyclization

Materials:

-

This compound

-

Polyphosphoric acid (PPA) or Methanesulfonic acid

-

Ice-water

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C.

-

Addition of Reactant: Slowly add this compound (1 equivalent) to the hot PPA with vigorous stirring.

-

Reaction: Maintain the reaction mixture at 90-100°C for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a large amount of ice-water with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate, can be purified by column chromatography on silica gel.

Data Presentation

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Spectroscopic Data |

| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate | C₁₂H₁₂O₃ | 204.22 | 70-85 | ¹H NMR: Aromatic protons (δ 7.2-8.1), methoxy protons (δ ~3.7), and aliphatic protons of the tetralone ring (δ 2.0-3.5). ¹³C NMR: Carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons. IR (cm⁻¹): C=O stretching (ester and ketone), aromatic C-H stretching. |

Application in Drug Development: The Tetralone Scaffold

The tetralone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1][2][3] This makes tetralone derivatives highly valuable starting points for drug discovery programs. A prominent example is the synthesis of the antidepressant Sertraline, where a substituted tetralone is a key intermediate.[4]

The general workflow for developing a drug candidate from a tetralone scaffold involves several key stages:

Caption: A generalized drug development workflow.

-

Scaffold Synthesis: Efficient synthesis of the core tetralone structure, as detailed in the protocol above.

-

Library Generation: Chemical modification of the tetralone scaffold at various positions to create a diverse library of related compounds. This can involve reactions such as condensation, reduction, and substitution.

-

High-Throughput Screening (HTS): The compound library is screened against a specific biological target to identify "hits" that exhibit the desired activity.

-

Hit-to-Lead Optimization: Promising hits are further modified to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This involves Structure-Activity Relationship (SAR) studies.

-

Preclinical and Clinical Development: The optimized lead compound undergoes extensive preclinical testing in cell cultures and animal models, followed by clinical trials in humans to establish its safety and efficacy.

Conclusion

This compound is a valuable and versatile starting material for Friedel-Crafts acylation reactions. Its synthesis via an intermolecular reaction and subsequent intramolecular cyclization provides an efficient route to tetralone derivatives. These scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active compounds. The protocols and workflows presented here provide a solid foundation for researchers and drug development professionals to utilize these powerful synthetic transformations in their own research endeavors.

References

Application Note: A Detailed Protocol for the Blaise Reaction in the Synthesis of β-Ketoesters

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Blaise reaction is a powerful synthetic tool for the formation of β-ketoesters or β-enamino esters from the reaction of a nitrile with an α-haloester in the presence of activated zinc.[1][2][3] This application note provides a detailed experimental protocol for a representative Blaise reaction, offering a foundation for researchers exploring its use in the synthesis of complex molecules. While the specific substrate "Methyl 4-benzoylbutyrate" is a ketoester and not a typical starting material for the Blaise reaction, this protocol will outline the general procedure using a model nitrile and α-bromoester. For reactions involving the ketone moiety of a molecule like this compound, the related Reformatsky reaction should be considered.

Key Reaction Parameters

Successful execution of the Blaise reaction hinges on several critical parameters. The use of activated zinc is crucial for the formation of the organozinc intermediate.[1][3] Tetrahydrofuran (THF) is generally the solvent of choice, and a slow addition of the α-bromoester helps to minimize self-condensation, a common side reaction.[1][4] The work-up conditions determine the final product; acidic work-up yields the β-ketoester, while a basic work-up with aqueous potassium carbonate will yield the β-enamino ester.[1][2][5]

Experimental Protocol: Synthesis of a β-Ketoester via the Blaise Reaction

This protocol describes a general procedure for the synthesis of a β-ketoester starting from a nitrile and an α-bromoester.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Activated Zinc Dust | Zn | 65.38 | 30 | 1.96 g |

| Iodine | I₂ | 253.81 | trace | 1 crystal |

| Nitrile (e.g., Benzonitrile) | C₇H₅N | 103.12 | 10 | 1.03 g (1.01 mL) |

| α-Bromoester (e.g., Ethyl bromoacetate) | C₄H₇BrO₂ | 167.00 | 12 | 2.00 g (1.33 mL) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 20 mL |

| Brine | NaCl | 58.44 | - | 20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | as needed |

Procedure

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (30 mmol) and a crystal of iodine. Heat the flask gently with a heat gun under a stream of inert gas (e.g., argon or nitrogen) until the purple iodine vapor is no longer visible. This process activates the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous THF (20 mL) to the flask containing the activated zinc.

-

Initiation: Add a small portion (approximately 10%) of the α-bromoester (12 mmol total) to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exothermic reaction and the disappearance of the shiny zinc surface.

-

Addition of Reactants: Once the reaction has initiated, begin the simultaneous slow addition of the nitrile (10 mmol) dissolved in anhydrous THF (15 mL) and the remaining α-bromoester dissolved in anhydrous THF (15 mL) from separate dropping funnels over a period of 30-60 minutes. Maintain a gentle reflux throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting nitrile.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add 1 M hydrochloric acid (20 mL) to the reaction mixture with vigorous stirring to hydrolyze the intermediate and dissolve any unreacted zinc.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-ketoester.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the Blaise reaction.

Caption: Workflow for the synthesis of a β-ketoester via the Blaise reaction.

Signaling Pathway Analogy: The Blaise Reaction Mechanism

The mechanism of the Blaise reaction can be visualized as a signaling pathway, where each step activates the next, leading to the final product.

Caption: The reaction mechanism of the Blaise reaction.

References

- 1. Blaise Reaction [organic-chemistry.org]

- 2. Blaise reaction - Wikipedia [en.wikipedia.org]

- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis [organic-chemistry.org]

- 5. backup.pondiuni.edu.in [backup.pondiuni.edu.in]

Application of Methyl 4-benzoylbutyrate in the synthesis of gamma-keto esters

Application Notes and Protocols: Synthesis of γ-Keto Esters

Introduction

Gamma-keto esters are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, natural products, and fine chemicals. Their inherent bifunctionality, characterized by the presence of both a ketone and an ester group separated by a methylene bridge, allows for a diverse range of chemical transformations. These notes detail robust and efficient protocols for the synthesis of γ-keto esters, providing researchers, scientists, and drug development professionals with practical methodologies. The synthesis of compounds such as methyl 4-benzoylbutyrate can be achieved through various strategic approaches, and this document outlines some of the most effective methods reported in the literature.

Method 1: Zinc Carbenoid-Mediated Homologation of β-Keto Esters

This method provides a rapid and efficient one-pot synthesis of γ-keto esters from readily available β-keto esters through the insertion of a methylene group. The reaction is mediated by a zinc carbenoid, typically generated from diethylzinc and diiodomethane (Furukawa's modification of the Simmons-Smith reagent).[1][2]

Reaction Principle

The proposed mechanism involves the initial deprotonation of the β-keto ester by the zinc carbenoid to form a zinc enolate. This enolate then reacts with another equivalent of the carbenoid, leading to the formation of a donor-acceptor cyclopropane intermediate. This intermediate is unstable and undergoes fragmentation to yield an organometallic species, which upon protonolysis, affords the final γ-keto ester.[1][2]

Experimental Protocol

Materials:

-

β-Keto ester (e.g., methyl acetoacetate)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with the β-keto ester (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution).

-

The flask is cooled to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

To the stirred solution, diethylzinc (3.0 equiv) is added dropwise via syringe.

-

Diiodomethane (3.0 equiv) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 45 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure γ-keto ester.

Quantitative Data

| Starting β-Keto Ester | Product γ-Keto Ester | Yield (%) | Reference |

| Methyl 3-oxobutanoate | Methyl 4-oxopentanoate | 85 | [1] |

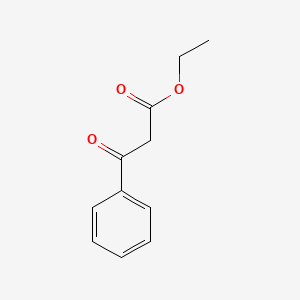

| Ethyl 3-oxo-3-phenylpropanoate | Ethyl 4-oxo-4-phenylbutanoate | 92 | [1] |

| Methyl 2-methyl-3-oxobutanoate | Methyl 3-methyl-4-oxopentanoate | 88 | [2] |

| Ethyl 3-oxohexanoate | Ethyl 4-oxoheptanoate | 90 | [2] |

Workflow Diagram

Method 2: Gold(III)-Catalyzed Hydration of 3-Alkynoates

This method offers a practical, one-step synthesis of γ-keto esters from 3-alkynoates under mild conditions. The regioselective hydration is catalyzed by a gold(III) species, proceeding through a carbonyl group participation mechanism.[3]

Reaction Principle

The Au(III) catalyst activates the alkyne bond, making it susceptible to nucleophilic attack by water. The neighboring ester carbonyl group participates in the reaction, facilitating a 5-endo-dig cyclization. This participation directs the regioselectivity of the hydration to afford the γ-keto ester upon tautomerization.[3]

Experimental Protocol

Materials:

-

3-Alkynoate substrate

-

Gold(III) chloride (AuCl₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 3-alkynoate (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of AuCl₃ (1-5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired γ-keto ester.

Quantitative Data

| Substrate (3-Alkynoate) | Product (γ-Keto Ester) | Yield (%) | Reference |

| Methyl 3-hexynoate | Methyl 4-oxohexanoate | 95 | [3] |

| Ethyl 4-phenyl-3-butynoate | Ethyl 4-oxo-4-phenylbutanoate | 92 | [3] |

| Methyl 3-octynoate | Methyl 4-oxooctanoate | 96 | [3] |

| Ethyl 5-methyl-3-hexynoate | Ethyl 5-methyl-4-oxohexanoate | 94 | [3] |

Signaling Pathway Diagram

Method 3: Conjugate Addition of Primary Nitroalkanes to α,β-Unsaturated Esters

This protocol describes a one-pot preparation of γ-keto esters through the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, followed by a Nef reaction. The reaction is typically promoted by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]

Reaction Principle

The base deprotonates the primary nitroalkane to form a nitronate anion. This anion then acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, forming a γ-nitro ester intermediate. A subsequent Nef reaction, which can be performed in the same pot under specific conditions, converts the nitro group into a carbonyl group, yielding the final γ-keto ester.[4]

Experimental Protocol

Materials:

-

α,β-Unsaturated ester (e.g., methyl acrylate)

-

Primary nitroalkane (e.g., nitroethane)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent (e.g., acetonitrile, CH₃CN)

-

Aqueous acid for workup (e.g., HCl)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 equiv) and the primary nitroalkane (1.2 equiv) in the chosen solvent.

-

Add DBU (2.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

After the conjugate addition is complete, the Nef reaction is initiated. This may involve the addition of an oxidizing agent or treatment with strong acid, depending on the specific protocol variant. A common one-pot approach involves acidic workup.

-

After the reaction is complete, neutralize the mixture carefully.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

Quantitative Data

| α,β-Unsaturated Ester | Primary Nitroalkane | Product γ-Keto Ester | Yield (%) | Reference |

| Methyl acrylate | Nitroethane | Methyl 4-oxopentanoate | 78 | [4] |

| Ethyl crotonate | Nitropropane | Ethyl 3-methyl-4-oxohexanoate | 75 | [4] |

| Methyl cinnamate | Nitroethane | Methyl 4-oxo-3-phenylpentanoate | 72 | [4] |

Logical Relationship Diagram

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Methyl 4-benzoylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-benzoylbutyrate, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis involves a two-step process: a Friedel-Crafts acylation of benzene with glutaric anhydride to form 4-benzoylbutyric acid, followed by an esterification reaction with methanol to yield the final product.

These protocols are designed for a pilot plant setting, emphasizing safety, scalability, and process control. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.

Synthesis Overview

The overall synthesis is a two-step process:

-

Step 1: Friedel-Crafts Acylation. Benzene is acylated with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-benzoylbutyric acid. This reaction is exothermic and requires careful temperature control.[1][2][3]

-

Step 2: Esterification. The resulting 4-benzoylbutyric acid is then esterified with methanol, usually in the presence of an acid catalyst like sulfuric acid, to give this compound.[4][5][6][7][8]

Quantitative Data Summary

The following tables provide a summary of the materials, equipment, and reaction parameters for the pilot plant scale synthesis of this compound.

Table 1: Raw Material and Equipment Specifications

| Parameter | Specification | Notes |

| Reactors | 100 L Glass-Lined Reactor (for Friedel-Crafts), 100 L Glass-Lined Reactor (for Esterification) | Equipped with overhead stirrer, condenser, temperature probe, and addition funnel. |

| Benzene | 20 L (22.8 kg, 292 mol) | Reagent grade, anhydrous |

| Glutaric Anhydride | 10 kg (87.6 mol) | 98% purity |

| Aluminum Chloride (AlCl₃) | 25 kg (187.5 mol) | Anhydrous, granular |

| Dichloromethane (DCM) | 50 L | Anhydrous, for Friedel-Crafts reaction |

| Methanol | 30 L (23.7 kg, 740 mol) | Anhydrous, for esterification |

| Sulfuric Acid (H₂SO₄) | 1 L | Concentrated (98%) |

| Hydrochloric Acid (HCl) | 20 L | Concentrated (37%), for work-up |

| Sodium Bicarbonate (NaHCO₃) | As needed | Saturated solution, for neutralization |

| Brine | As needed | Saturated NaCl solution, for washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | For drying |

Table 2: Reaction Parameters for Friedel-Crafts Acylation (Step 1)

| Parameter | Value | Unit | Notes |

| Benzene Volume | 20 | L | |

| Glutaric Anhydride Mass | 10 | kg | |

| Aluminum Chloride Mass | 25 | kg | |

| Dichloromethane Volume | 50 | L | |

| Reaction Temperature | 0 - 5 | °C | Critical for controlling exotherm |

| Addition Time | 2 - 3 | hours | Slow addition is crucial for safety |

| Reaction Time | 4 - 6 | hours | After addition is complete |

| Stirring Speed | 100 - 150 | RPM | To ensure proper mixing |

| Expected Yield (4-benzoylbutyric acid) | 15 - 16.5 | kg | 85 - 95% |

Table 3: Reaction Parameters for Esterification (Step 2)

| Parameter | Value | Unit | Notes |

| 4-benzoylbutyric acid Mass | ~16 | kg | From Step 1 |

| Methanol Volume | 30 | L | |

| Sulfuric Acid Volume | 1 | L | |

| Reaction Temperature | 60 - 65 | °C | Reflux temperature of methanol |

| Reaction Time | 8 - 12 | hours | Monitored by TLC or HPLC |

| Stirring Speed | 100 - 150 | RPM | |

| Expected Yield (this compound) | 15.5 - 17 | kg | 90 - 95% |

| Overall Yield | 76 - 90% |

Experimental Protocols

3.1. Step 1: Pilot Plant Synthesis of 4-benzoylbutyric acid (Friedel-Crafts Acylation)

Safety Precautions:

-

This reaction is highly exothermic and generates HCl gas.[1] It must be performed in a well-ventilated area with appropriate scrubbing for the off-gases.

-

Aluminum chloride is corrosive and reacts violently with water.[1] Handle with extreme care in a dry environment.

-

Benzene is a known carcinogen and is flammable. Use appropriate personal protective equipment (PPE), including respiratory protection, and work in a contained system.

-

Dichloromethane is a volatile and harmful solvent. Ensure proper ventilation and use appropriate PPE.

Procedure:

-

Reactor Setup: Charge the 100 L glass-lined reactor with anhydrous dichloromethane (50 L) and cool to 0°C using a chiller.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (25 kg) to the cold dichloromethane with stirring. Ensure the temperature does not exceed 10°C.

-

Reactant Addition: In a separate vessel, dissolve glutaric anhydride (10 kg) in benzene (20 L).

-

Slowly add the benzene/glutaric anhydride solution to the aluminum chloride suspension in the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5°C. The rate of addition should be carefully controlled to manage the exotherm.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction progress by taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (20 L) in a separate suitable container. This should be done in a well-ventilated fume hood due to the evolution of HCl gas. The temperature should be kept below 20°C during the quench.

-

Work-up:

-

Transfer the quenched mixture to a separation funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 L).

-

Combine the organic layers and wash with water (2 x 20 L) and then with brine (1 x 20 L).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain crude 4-benzoylbutyric acid as a solid. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if higher purity is required.

3.2. Step 2: Pilot Plant Synthesis of this compound (Esterification)

Safety Precautions:

-

Methanol is flammable and toxic. Handle in a well-ventilated area and use appropriate PPE.

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and use appropriate PPE.

Procedure:

-

Reactor Setup: Charge the 100 L glass-lined reactor with the crude 4-benzoylbutyric acid (~16 kg) from Step 1 and methanol (30 L).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (1 L) to the mixture with stirring. An exotherm will be observed.

-

Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a large container of cold water (50 L).

-

Extract the aqueous mixture with dichloromethane (3 x 15 L).

-

Combine the organic layers and wash with water (2 x 20 L), followed by a saturated sodium bicarbonate solution (2 x 15 L) to neutralize any remaining acid, and finally with brine (1 x 20 L).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product with high purity.

-

Visualizations

Diagram 1: Synthetic Pathway of this compound

Caption: Chemical synthesis route for this compound.

Diagram 2: Pilot Plant Workflow for this compound Production

Caption: Workflow for the pilot plant production of this compound.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iium.edu.my [journals.iium.edu.my]

Application Note: Derivatization of Methyl 4-benzoylbutyrate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-benzoylbutyrate is a versatile scaffold for chemical modification in drug discovery programs. Its structure features three key regions amenable to derivatization: the methyl ester, the ketone carbonyl, and the aromatic benzoyl ring. By systematically modifying these positions, researchers can explore the structure-activity relationships (SAR) of the resulting analogs to optimize for potency, selectivity, and pharmacokinetic properties against a chosen biological target. This document provides detailed protocols for synthesizing a focused library of this compound derivatives and outlines a workflow for their evaluation in SAR studies, using anticancer activity as a representative therapeutic area. The gamma-keto ester motif and related benzoyl derivatives have been identified in compounds with potential anticancer and antimicrobial activities, making this scaffold a promising starting point for lead optimization.[1][2][3][4][5]

Derivatization Strategies

The core scaffold of this compound offers three primary points for chemical modification to generate a diverse library of compounds for SAR analysis.

-

A-Site (Ester Modification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a diverse library of amides, exploring the impact of different substituents on biological activity.

-

B-Site (Ketone Modification): The ketone can be reduced to a secondary alcohol. This modification alters the geometry and hydrogen bonding capacity of the molecule, providing key insights into the role of the carbonyl group in target binding.

-

C-Site (Aromatic Ring Modification): The terminal phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) via electrophilic aromatic substitution on a precursor or by using substituted starting materials. This allows for the exploration of electronic and steric effects on activity.

Caption: Synthetic pathways for derivatizing this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: A-Site Modification - Synthesis of Amide Derivatives

This two-step protocol first involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.

Step 1a: Hydrolysis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (20 mL per gram of ester).

-

Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution and equip the flask with a reflux condenser.[6][7]

-

Heating: Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water (20 mL). Cool the solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate of 4-benzoylbutyric acid should form.[7]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-benzoylbutyric acid.

Step 1b: Amide Coupling with Benzylamine (Example)

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-benzoylbutyric acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

-

Activation: Cool the solution to 0°C in an ice bath with stirring. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the mixture.

-

Reaction: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: B-Site Modification - Reduction of Ketone

This protocol describes the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.[8][9][10][11]

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 eq) in methanol (MeOH, 20 mL).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) may occur.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and stir for an additional 2 hours at room temperature. Monitor the reaction by TLC.

-

Quenching: Slowly add 1M HCl dropwise to the reaction mixture at 0°C to quench the excess NaBH₄ and neutralize the solution (target pH ~7).

-

Workup: Remove the methanol under reduced pressure. Partition the remaining residue between ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol via flash column chromatography.

Protocol 3: C-Site Modification - Friedel-Crafts Acylation of a Precursor (Example)

This protocol describes the acylation of a benzene ring, which can be adapted to create substituted analogs by starting with a substituted benzene. For this compound, this would typically be performed on a precursor molecule.

-

Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and a gas outlet (connected to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

-

Formation of Acylium Ion: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

-

Acylation: After 15 minutes, add benzene (or a substituted benzene, 1.5 eq) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to reflux (40°C) if necessary. Monitor by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (5 mL).

-

Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product (a substituted 4-chlorobutyrophenone) can then be further processed (e.g., reaction with sodium cyanide followed by ester hydrolysis/formation) to yield the desired substituted this compound analog.

SAR Data Presentation

The synthesized derivatives should be evaluated for their biological activity. For this application note, we will use a hypothetical anticancer assay measuring the half-maximal inhibitory concentration (IC₅₀) against the MCF-7 breast cancer cell line. Data should be organized to facilitate easy comparison and identification of SAR trends.

| Compound ID | Modification Site | R Group / Modification | Structure | IC₅₀ (µM) vs. MCF-7 |

| MBB-001 | Parent Compound | N/A | (Structure of this compound) | 45.2 |

| A-Site Derivatives (Amides) | ||||

| MBB-A01 | Ester -> Amide | Benzyl (-CH₂Ph) | (Structure) | 15.8 |

| MBB-A02 | Ester -> Amide | 4-Fluorobenzyl | (Structure) | 8.3 |

| MBB-A03 | Ester -> Amide | Cyclohexyl | (Structure) | 22.1 |

| B-Site Derivatives (Alcohols) | ||||

| MBB-B01 | Ketone -> Alcohol | -OH | (Structure) | > 100 |

| C-Site Derivatives (Ring Substitution) | ||||

| MBB-C01 | Benzoyl Ring | 4-Fluoro | (Structure) | 12.5 |

| MBB-C02 | Benzoyl Ring | 4-Methoxy | (Structure) | 38.9 |

| MBB-C03 | Benzoyl Ring | 4-Trifluoromethyl | (Structure) | 5.1 |

SAR Analysis (Hypothetical):

-

A-Site: Conversion of the ester to an amide (MBB-A01) significantly improves potency. Adding an electron-withdrawing fluorine to the benzylamine moiety (MBB-A02) further enhances activity, suggesting a potential electronic or hydrogen-bonding interaction in the target's active site.

-

B-Site: Reduction of the ketone to an alcohol (MBB-B01) abolishes activity, indicating the carbonyl group is critical for target recognition, possibly acting as a hydrogen bond acceptor.

-

C-Site: Substitution on the benzoyl ring shows a clear electronic trend. An electron-withdrawing fluorine (MBB-C01) increases potency, while an electron-donating methoxy group (MBB-C02) slightly reduces it. A strongly electron-withdrawing trifluoromethyl group (MBB-C03) results in the most potent compound in this series.

Overall SAR Workflow

The process of lead optimization follows a cyclical workflow involving synthesis, biological evaluation, and data analysis to guide the design of the next generation of compounds.

Caption: Iterative workflow for SAR-guided lead optimization.

References

- 1. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for High-Throughput Screening Assays Using Methyl 4-benzoylbutyrate

A thorough review of scientific literature and public databases did not yield specific high-throughput screening (HTS) assays where Methyl 4-benzoylbutyrate is utilized as a primary screening compound or a tool for assay development. While information on the chemical properties of this compound is available[1][2][3], its direct application in published HTS campaigns as a modulator of a biological target could not be identified.

General principles of high-throughput screening involve the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target.[4][5][6] These assays are crucial in the early stages of drug discovery.[4] Methodologies for HTS can be broadly categorized as biochemical assays, which measure the activity of a purified target protein, or cell-based assays, which assess the effect of a compound on a cellular process.[7][8]

Given the absence of specific data for this compound, this document will provide a generalized framework and hypothetical protocols for how a compound like this compound, a ketone-containing methyl ester, could theoretically be incorporated into HTS campaigns. The following sections are illustrative and based on common HTS practices.

Hypothetical Application: Screening for Inhibitors of Carbonyl Reductases

The benzoyl group in this compound contains a carbonyl moiety that could serve as a substrate for enzymes such as carbonyl reductases. These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. An HTS assay could be designed to identify inhibitors of a specific carbonyl reductase that utilizes a substrate structurally related to this compound.

Assay Principle

This hypothetical assay is based on the enzymatic reduction of a benzoylbutyrate derivative, leading to a change in a detectable signal. The reduction of the carbonyl group by a reductase consumes a cofactor, typically NADPH, which can be monitored by measuring the decrease in its intrinsic fluorescence.

Experimental Workflow

The following diagram illustrates a potential experimental workflow for screening for inhibitors of a target carbonyl reductase.

Detailed Experimental Protocol

a. Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

-

Enzyme Solution: Prepare a 2X solution of the target carbonyl reductase in Assay Buffer. The final concentration should be empirically determined to yield a robust signal change within the linear range of the assay.

-

Substrate/Cofactor Solution: Prepare a 2X solution of a suitable benzoylbutyrate substrate and NADPH in Assay Buffer. The final concentrations might be in the range of 10-50 µM for the substrate (at its Km) and 20-100 µM for NADPH.

b. Assay Procedure (384-well format):

-

Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM stock in DMSO) and controls into the wells of a 384-well, low-volume, black, flat-bottom plate.

-

Add 5 µL of the 2X Enzyme Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/Cofactor Solution.

-

Immediately transfer the plate to a fluorescence plate reader.

-

Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10-20 minutes.

c. Controls:

-

Negative Control (0% Inhibition): DMSO vehicle.

-

Positive Control (100% Inhibition): A known inhibitor of the target enzyme or a related family member.

Data Analysis and Presentation

The rate of NADPH consumption is determined from the linear portion of the fluorescence decay curve. The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Table 1: Hypothetical Quantitative Data for Primary Hits

| Compound ID | % Inhibition at 10 µM | Z'-factor | Signal-to-Background |

| Hit_001 | 78.2 | 0.75 | 4.1 |

| Hit_002 | 65.5 | 0.75 | 4.1 |

| Hit_003 | 91.0 | 0.75 | 4.1 |

Z'-factor and Signal-to-Background are calculated for the entire plate/assay run and reflect the quality and robustness of the assay.

Hypothetical Signaling Pathway Involvement

Should a screening campaign identify potent and selective inhibitors, the downstream biological consequences would depend on the specific role of the targeted carbonyl reductase. For instance, if the enzyme is involved in the metabolic inactivation of a pro-inflammatory mediator, its inhibition would lead to an enhanced inflammatory response.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1501-04-8 | AChemBlock [achemblock.com]

- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated cell-based assay for screening of aquaporin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Route Design Starting from Methyl 4-benzoylbutyrate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals